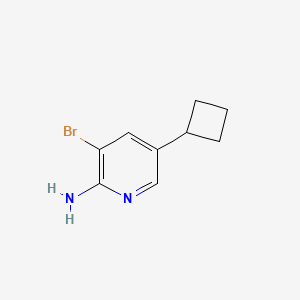

3-Bromo-5-cyclobutylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-cyclobutylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-4-7(5-12-9(8)11)6-2-1-3-6/h4-6H,1-3H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCDSBJYSZLAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=C(N=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyridin 2 Amine Scaffolds in Chemical Research

The pyridin-2-amine core is a privileged scaffold in medicinal chemistry and materials science. rsc.orgnih.gov This structural motif is present in numerous natural products and has been integral to the design of a wide array of pharmaceuticals. researchgate.netresearchgate.netresearchgate.netresearchgate.net The versatility of the 2-aminopyridine (B139424) unit stems from its ability to act as a bidentate ligand, coordinating with metal ions through both the pyridine (B92270) ring nitrogen and the exocyclic amino group. researchgate.netresearchgate.net This property is crucial in the development of catalysts and functional materials. Furthermore, the amino group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities and the exploration of vast chemical space. nih.govrsc.org The simple yet highly functionalized nature of 2-aminopyridine derivatives makes them ideal starting materials for the synthesis of complex heterocyclic systems with minimal side reactions. researchgate.netrsc.org

The broad spectrum of biological activities associated with 2-aminopyridine derivatives underscores their importance. These compounds have been reported to exhibit a range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. researchgate.netnih.gov This has led to their use in the synthesis of various approved drugs. researchgate.net The adaptability of the pyridine nucleus as a reactant and starting material for structural modifications has significant implications for medicinal chemistry, driving the continuous search for novel compounds with enhanced therapeutic potential. researchgate.net

An Overview of Halogenated and Cycloalkyl Substituted Pyridines

Halogenated pyridines are fundamental building blocks in organic synthesis. eurekalert.orgbenthambooks.comexlibrisgroup.com The presence of a halogen atom on the pyridine (B92270) ring provides a reactive site for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. benthambooks.comexlibrisgroup.comresearchgate.net These reactions allow for the introduction of a wide range of substituents, enabling the construction of complex and highly functionalized pyridine derivatives. eurekalert.orgbenthambooks.comexlibrisgroup.com The regioselectivity of these transformations is often influenced by the position of the halogen and other substituents on the pyridine ring, offering precise control over the final molecular architecture. nih.gov However, the synthesis of halopyridines can be challenging, particularly for electron-deficient pyridine systems, often requiring harsh reaction conditions. nih.gov

Cycloalkyl-substituted pyridines are of significant interest in medicinal chemistry due to the favorable physicochemical properties that the cycloalkyl moiety imparts. The incorporation of a cycloalkyl group can enhance a molecule's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. researchgate.netacs.orgacs.orggoogle.com The synthesis of these compounds can be achieved through various methods, including the reaction of halogenated pyridines with cycloalkyl Grignard reagents or through the cyclization of appropriate precursors. organic-chemistry.orgresearchgate.net The combination of a halogen atom and a cycloalkyl substituent on a pyridine ring, as seen in 3-Bromo-5-cyclobutylpyridin-2-amine, creates a bifunctional molecule with distinct reactive sites, making it a valuable tool for synthetic chemists.

The Research Trajectory and Importance of 3 Bromo 5 Cyclobutylpyridin 2 Amine As a Synthetic Intermediate

Established Synthetic Routes to this compound

The established synthetic routes to this compound are multifaceted, involving the strategic introduction of each substituent onto the pyridine core. These methods often rely on classical reactions tailored to achieve the desired substitution pattern.

Strategies for Introducing the Bromine Substituent

The introduction of a bromine atom at the 3-position of a 2-aminopyridine (B139424) scaffold is a critical step. The electron-donating nature of the amino group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily directing substituents to the 3- and 5-positions.

Direct bromination of a 5-cyclobutylpyridin-2-amine (B3215172) precursor is a feasible approach. Common brominating agents for such transformations are listed in the table below. The choice of reagent and reaction conditions is crucial to control regioselectivity and prevent over-bromination.

| Reagent | Conditions | Remarks |

| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | Mild conditions, good for activated rings. |

| Bromine (Br₂) | Acetic acid or other polar solvents | Highly reactive, may require careful control of stoichiometry. |

| Pyridinium tribromide | Tetrahydrofuran (THF) | A solid, safer alternative to liquid bromine. |

An alternative strategy involves the synthesis of 3-bromo-2-aminopyridine derivatives from readily available starting materials, which can then be further functionalized. researchgate.netrsc.org For instance, a synthetic pathway could involve the bromination of 2-aminopyridine itself, followed by the introduction of the cyclobutyl group.

Methodologies for Cyclobutyl Ring Annulation onto the Pyridine Core

Attaching a cyclobutyl group to the 5-position of the pyridine ring can be achieved through several established organometallic cross-coupling reactions. A common precursor for these reactions would be a 3-bromo-5-halopyridin-2-amine, where the second halogen (e.g., iodine or another bromine) at the 5-position is more reactive in the cross-coupling reaction.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. A 5-bromo or 5-iodo-substituted pyridine derivative can be coupled with cyclobutylboronic acid or its esters.

Negishi Coupling: Another palladium-catalyzed reaction, this method utilizes an organozinc reagent. Cyclobutylzinc halides can be coupled with a 5-halopyridine precursor. This method is known for its high functional group tolerance. organic-chemistry.org

Grignard Reagents: The reaction of a Grignard reagent, such as cyclobutylmagnesium bromide, with a suitably activated pyridine derivative can also introduce the cyclobutyl moiety.

A summary of potential cross-coupling conditions is provided below.

| Coupling Reaction | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene |

| Negishi | Pd₂(dba)₃ | X-Phos | - | THF, DMF |

Formation of the Aminopyridine Moiety

The 2-aminopyridine moiety is a common structural motif, and several methods exist for its formation.

Chichibabin Reaction: The classical Chichibabin reaction involves the direct amination of pyridine using sodium amide (NaNH₂). wikipedia.org However, for a substituted pyridine, this reaction can lack regioselectivity and is often carried out under harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): A more controlled approach involves the reaction of a 2-halopyridine (e.g., 2-chloropyridine) with ammonia (B1221849) or an ammonia equivalent. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen.

From Pyridine N-Oxides: Pyridine N-oxides can be activated towards amination. For instance, treatment of a substituted pyridine N-oxide with a reagent like saccharin (B28170) can lead to regioselective amination at the 2-position. nih.govsigmaaldrich.comfigshare.com

Novel and Optimized Synthetic Protocols

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for constructing polysubstituted pyridines, including green chemistry approaches.

Chemo- and Regioselective Synthesis of this compound

Achieving the specific 2,3,5-substitution pattern of this compound with high selectivity requires careful synthetic planning. Modern synthetic strategies often employ a stepwise functionalization of the pyridine ring, taking advantage of the different reactivities of various positions.

One potential regioselective route could start with a 3,5-dihalopyridine. The different reactivity of the halogens can be exploited for sequential functionalization. For example, a 3-bromo-5-iodopyridine (B183754) could first undergo a selective cross-coupling reaction at the more reactive 5-position to introduce the cyclobutyl group, followed by the introduction of the amino group at the 2-position.

Recent literature describes the regioselective synthesis of 2,3,5-trisubstituted pyridines from versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, allowing for sequential and controlled derivatization at positions 2, 3, and 5. nih.gov Such a strategy could be adapted for the synthesis of the target molecule.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridines to reduce environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields in many organic reactions. nih.govacs.org The synthesis of pyridine derivatives through multicomponent reactions under microwave conditions is a notable green approach. nih.govacs.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Polyethylene glycol (PEG) has been used as a recyclable solvent for the synthesis of polysubstituted pyrimidines and could be applicable to pyridine synthesis. tandfonline.com Water is also being explored as a solvent for cross-coupling reactions.

One-Pot and Multicomponent Reactions: Designing synthetic routes that involve one-pot procedures or multicomponent reactions (MCRs) enhances efficiency by reducing the number of purification steps and minimizing waste. nih.govacs.orgresearchgate.net An MCR approach could potentially construct the substituted pyridine ring of this compound in a single step from simpler starting materials.

Catalysis: The use of efficient and recyclable catalysts, including metal nanoparticles, can improve the sustainability of synthetic processes. researchgate.net

Protecting Group Strategies for Amine Functionality during Synthesis

The amino group in aminopyridines is nucleophilic and susceptible to a variety of reactions, including oxidation and alkylation, which can interfere with desired transformations at other sites on the molecule. libretexts.org Therefore, to prevent the amine from undergoing undesired reactions during synthetic modifications, it must be suitably protected. libretexts.org The choice of a protecting group is critical; it must be stable under the planned reaction conditions and easily removable afterward without affecting the rest of the molecule. organic-chemistry.org

Protecting an amine as a carbamate (B1207046) or an amide are common and effective strategies. Converting the amine to an amide, for example, significantly reduces its nucleophilicity. libretexts.org This approach has been successfully employed in the synthesis of substituted aminopyridines. For instance, in the synthesis of 2-phenyl-3-aminopyridine, direct Suzuki coupling between phenylboronic acid and 2-chloro-3-aminopyridine was found to be unproductive. However, after protecting the amino group as an acetamide, the palladium-mediated Suzuki coupling proceeded efficiently, and the protecting group was subsequently cleaved using hydrochloric acid. acs.org

The following table summarizes key protecting group strategies applicable to aminopyridine synthesis.

| Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Notes |

| Acetamide | Acetic anhydride, H₂SO₄ (cat.) google.com | Acid hydrolysis (e.g., HCl) acs.org | Reduces amine nucleophilicity; stable to palladium-catalyzed cross-coupling. acs.org |

| Benzaldehyde Imine | Benzaldehyde, Toluene, heat acs.org | Acid hydrolysis (e.g., HCl) acs.org | Can be formed in situ for one-pot protection/coupling sequences. acs.org |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA, HCl) organic-chemistry.org | Widely used; stable to basic and hydrogenolysis conditions. organic-chemistry.org |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., Piperidine in DMF) organic-chemistry.org | Stable to acidic conditions; useful in orthogonal strategies with acid-labile groups like Boc. organic-chemistry.org |

Synthesis of Key Pyridine and Cyclobutyl Intermediates for this compound Production

The construction of this compound is contingent on the efficient synthesis of two key building blocks: a suitably functionalized pyridine core and a reactive cyclobutyl donor. A convergent synthesis would involve preparing these intermediates separately before coupling them in a final step.

A highly useful and versatile starting material for substituted pyridines is 3,5-dibromopyridine (B18299). guidechem.comclockss.org This intermediate can be synthesized via several routes or is commercially available. chemicalbook.comrsc.org One reported synthesis involves the deoxygenation of 3,5-dibromopyridine N-oxide, which can be prepared by the oxidation of 3,5-dibromopyridine with an agent like hydrogen peroxide in trifluoroacetic acid. google.comguidechem.com

With 3,5-dibromopyridine in hand, subsequent functionalization can be achieved. A plausible synthetic pathway towards a precursor for the target molecule involves the introduction of an amino group at the C2 position. This can be challenging and may require specific conditions. From this 2-amino-3,5-dibromopyridine (B40352) intermediate, the final step would be a selective cross-coupling reaction at the C5 position with a cyclobutylating agent.

The introduction of the cyclobutyl moiety is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. nih.gov This requires a cyclobutylboron species. Cyclobutylboronic acid is a common reagent for this purpose and is commercially available. sigmaaldrich.comnih.gov Alternatively, potassium cyclobutyltrifluoroborate (B12209022) can be used, which is known for its stability and high reactivity in Suzuki-Miyaura couplings with aryl chlorides and bromides. nih.gov The trifluoroborate salt can be readily prepared from cyclobutylboronic acid by treatment with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov More advanced methods for synthesizing cyclobutyl boronic esters include radical additions to bicyclo[1.1.0]butane systems and photosensitized [2+2] cycloadditions, which allow for the construction of more complex cyclobutane (B1203170) structures. acs.orgnih.gov

The table below outlines a potential synthetic sequence for the key intermediates.

| Intermediate | Starting Material(s) | Key Reagents & Conditions | Purpose |

| 3,5-Dibromopyridine | Pyridine | Bromine water | Direct bromination of the pyridine ring. chemicalbook.com |

| 2-Amino-3,5-dibromopyridine | 2-Aminopyridine | N-Bromosuccinimide (NBS) or Bromine | Electrophilic aromatic substitution to install bromo groups. |

| Potassium cyclobutyltrifluoroborate | Cyclobutylboronic acid | KHF₂, Methanol, Water | Conversion of the boronic acid to the more stable and reactive trifluoroborate salt. nih.gov |

| This compound (Hypothetical Coupling) | 2-Amino-3,5-dibromopyridine & Potassium cyclobutyltrifluoroborate | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., 1,4-Dioxane/Water) | Suzuki-Miyaura cross-coupling to selectively install the cyclobutyl group at the C5 position. nih.govmdpi.com |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In this two-step mechanism, the aromatic ring first acts as a nucleophile, attacking an electrophile. This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to a high-energy carbocation intermediate known as a Wheland intermediate. masterorganicchemistry.comlumenlearning.com In the second, faster step, a proton is removed, restoring the aromatic system. masterorganicchemistry.com

For pyridine and its derivatives, the nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack compared to benzene. However, the substituents on the this compound ring significantly influence the regioselectivity and feasibility of EAS reactions. The amino group at the 2-position is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the bromo substituent at the 3-position is a deactivating group but also an ortho, para-director.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.combyjus.com For instance, nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. byjus.com Halogenation often requires a Lewis acid catalyst, such as iron(III) bromide for bromination, to polarize the halogen molecule and increase its electrophilicity. byjus.com

Nucleophilic Substitution Reactions at the Pyridine Ring

In some instances, nucleophiles can replace other substituents on the pyridine ring. For example, studies on related halonitropyridines have shown that amines can displace a nitro group, sometimes leading to unexpected rearrangements where the nitro group migrates to an adjacent position. clockss.orgresearchgate.net The reaction of 3-bromo-4-nitropyridine (B1272033) with amines, for instance, can yield a mixture of the expected substitution product and a product where the nitro group has migrated. clockss.org The course of these reactions is highly dependent on the solvent and the base used. clockss.org

Metal-Catalyzed Coupling Reactions of the Bromo Substituent

The bromo substituent at the 3-position of this compound is a key handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions. These reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. eie.gr

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. snnu.edu.cnnih.govtcichemicals.com This reaction is valued for the stability and low toxicity of the boron reagents. nih.gov

In the context of this compound, the bromo substituent can be effectively coupled with various aryl or heteroaryl boronic acids or their esters to introduce new carbon-based functionalities. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination. For instance, palladium catalysts with bulky phosphine (B1218219) ligands are often employed to facilitate the reaction. snnu.edu.cnnih.gov Microwave-assisted Suzuki-Miyaura couplings have also been shown to be efficient for similar brominated heterocyclic systems. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Cyclobutyl-3-phenylpyridin-2-amine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | 5-Cyclobutyl-3-(4-methoxyphenyl)pyridin-2-amine |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgrug.nlustc.edu.cn This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org

The bromo group of this compound can undergo Buchwald-Hartwig amination with a variety of primary or secondary amines to introduce new nitrogen-containing substituents. The development of specialized phosphine ligands has been critical to the success and broad scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.orgrug.nl

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Amine | Catalyst | Ligand | Base | Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | 4-(5-Cyclobutyl-2-aminopyridin-3-yl)morpholine |

| Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | N¹,3-Diphenyl-5-cyclobutylpyridine-1,2-diamine |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org Copper-free versions of this reaction have also been developed. nih.gov

The bromo substituent on this compound can be coupled with various terminal alkynes via the Sonogashira reaction to introduce alkynyl groups. This transformation is valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction conditions, including the choice of catalyst, co-catalyst, and base, can be optimized to achieve high yields. organic-chemistry.orgbeilstein-journals.org

Table 3: Examples of Sonogashira Coupling Reactions

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 5-Cyclobutyl-3-(phenylethynyl)pyridin-2-amine |

| Ethynyltrimethylsilane | Pd(OAc)₂ | Piperidine | 5-Cyclobutyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine |

Reactions Involving the Primary Amino Group

The primary amino group at the 2-position of this compound is a versatile functional group that can participate in a variety of chemical transformations. cymitquimica.com As a nucleophile, it can react with electrophiles such as alkyl halides and acid chlorides. smolecule.com

Alkylation of the amino group can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. Acylation with acid chlorides or anhydrides yields the corresponding amides, which are important intermediates in organic synthesis. smolecule.com The amino group can also be involved in condensation reactions with aldehydes and ketones to form imines. Furthermore, the amino group can be a directing group in other reactions and can be transformed into other functionalities through diazotization followed by substitution.

Acylation and Sulfonylation Reactions

The primary amine at the 2-position of the pyridine ring is a key site for functionalization through acylation and sulfonylation. These reactions introduce amide and sulfonamide linkages, respectively, which are prevalent in biologically active molecules.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding N-acyl-2-aminopyridine derivatives. This transformation is typically carried out in the presence of a base to neutralize the acidic byproduct. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of a stable amide bond. This reaction is fundamental in diversifying the structure for applications in medicinal chemistry. smolecule.com

Sulfonylation: Similarly, the amino group can be sulfonylated by reacting it with sulfonyl chlorides in the presence of a base. This yields sulfonamide derivatives. The choice of sulfonyl chloride allows for the introduction of a wide array of aryl or alkylsulfonyl groups, modifying the electronic and steric properties of the parent molecule.

| Reaction Type | Reagent Class | Functional Group Formed |

| Acylation | Acid Chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

Alkylation and Reductive Amination Reactions

Further modification of the amino group can be achieved through alkylation and reductive amination, providing pathways to secondary and tertiary amines.

Alkylation: Direct alkylation of the 2-amino group with alkyl halides can introduce alkyl substituents. smolecule.com However, this method can sometimes be difficult to control, potentially leading to over-alkylation and the formation of a mixture of secondary and tertiary amines. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used method for introducing alkyl groups is reductive amination. sci-hub.se This two-step process first involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. libretexts.org The subsequent in-situ reduction of the imine furnishes the corresponding secondary or tertiary amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Reductive amination is a versatile strategy that avoids the issue of multiple alkylations often encountered with direct alkylation methods. masterorganicchemistry.com For instance, reacting this compound with a suitable aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) can yield a variety of N-alkylated products. sci-hub.segoogle.com

| Reaction | Description | Key Reagents |

| Direct Alkylation | Substitution reaction with alkyl halides. | Alkyl Halides |

| Reductive Amination | Two-step conversion of the amine via an imine intermediate. | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) |

Transformations of the Cyclobutyl Moiety

The cyclobutyl ring, while relatively stable, offers opportunities for unique chemical transformations, including ring-opening and functionalization, which can significantly alter the molecular architecture. ru.nl

Cyclobutyl Ring-Opening Reactions in Pyridine Frameworks

The inherent ring strain of the cyclobutane ring can be exploited in ring-opening reactions to generate linear alkyl chains or participate in ring-expansion reactions. chemrxiv.orgugent.be In the context of a pyridine framework, these transformations can lead to novel scaffolds. For example, radical-mediated ring-opening of a cyclobutyl group attached to a pyridine can be initiated. chemrxiv.org This process can be used to generate a cyclobutyl radical that can then participate in further reactions. chemrxiv.org Tandem reactions involving the opening of a ring system followed by an intramolecular cycloaddition can also lead to the formation of complex, fused ring systems containing a cyclobutane moiety attached to a pyridone core. nih.govacs.org

Functionalization and Derivatization of the Cyclobutyl Ring

Beyond ring-opening, the cyclobutyl ring itself can be functionalized to introduce new chemical handles. Strategies for C-H functionalization have been developed for cyclobutane systems. nih.gov For instance, methods exist for the formal γ–C–H functionalization of cyclobutyl ketones, which allows for the installation of various aryl, heteroaryl, alkenyl, and alkynyl groups, leading to cis-1,3-difunctionalized cyclobutanes. nih.gov While this specific methodology applies to cyclobutyl ketones, the principles can be adapted for the functionalization of the cyclobutyl group in this compound, potentially after conversion to a suitable intermediate. Furthermore, patent literature describes the synthesis of pyridine derivatives where a cyclobutane ring is functionalized with a carbonitrile group, which can then be converted into other functionalities like carboxylic acids or amides. google.com These derivatization strategies are crucial for exploring the structure-activity relationships of molecules containing the cyclobutylpyridine scaffold.

| Transformation | Description | Potential Products |

| Ring-Opening | Cleavage of the cyclobutane ring. | Linear alkylpyridines, Ring-expanded products |

| C-H Functionalization | Direct introduction of functional groups onto the cyclobutane ring. | Substituted cyclobutylpyridines |

| Derivatization | Modification of existing functional groups on the cyclobutane ring. | Pyridines with functionalized cyclobutyl moieties (e.g., alcohols, amides) |

Derivatization and Analog Synthesis of 3 Bromo 5 Cyclobutylpyridin 2 Amine

Design Principles for Structural Analogs of 3-Bromo-5-cyclobutylpyridin-2-amine

The design of structural analogs of this compound is predicated on established principles of medicinal and materials chemistry, aiming to systematically modulate the compound's physicochemical properties. The core structure features three key points for diversification: the bromine atom at the 3-position, the amino group at the 2-position, and the cyclobutyl group at the 5-position of the pyridine (B92270) ring.

Key Design Considerations:

Stereochemical and Conformational Rigidity: The cyclobutyl group introduces a degree of conformational constraint. Analogs can be designed with alternative cyclic or acyclic substituents to explore the impact of size, shape, and flexibility on molecular interactions. nih.govethernet.edu.et

Hydrogen Bonding Capacity: The primary amino group is a key hydrogen bond donor and can also act as a nucleophile. Its derivatization into secondary or tertiary amines, amides, or other functional groups alters its hydrogen bonding capabilities and steric profile. wikipedia.orgnih.gov

Introduction of New Vectorial Exits: The bromine atom serves as a versatile handle for introducing new substituents through cross-coupling reactions. This allows for the extension of the molecular framework in defined directions, a crucial aspect for creating targeted chemical probes.

Systematic Chemical Modification of the Pyridine Ring Substituents

The pyridine ring of this compound is amenable to a variety of chemical modifications, primarily targeting the bromo and amino substituents.

The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. These reactions are foundational for creating libraries of analogs with diverse functionalities.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the 3-position, thereby modulating the electronic and steric properties of the molecule. researchgate.netmdpi.combeilstein-journals.org The general conditions often involve a palladium catalyst such as Pd(OAc)2 or Pd(PPh3)4 and a base like K3PO4. mdpi.com

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. This palladium-copper co-catalyzed reaction of the 3-bromo-2-aminopyridine derivative with a terminal alkyne provides access to 3-alkynyl-2-aminopyridines. scirp.orgscirp.org These alkynyl derivatives can serve as precursors for further transformations or as components of conjugated systems. Optimal conditions may involve a palladium catalyst like Pd(CF3COO)2, a copper co-catalyst (CuI), a phosphine (B1218219) ligand (e.g., PPh3), and an amine base in a solvent like DMF. scirp.orgscirp.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, enabling the introduction of various primary and secondary amines at the 3-position. This is a key strategy for synthesizing N-aryl or N-alkyl derivatives, which can significantly alter the compound's properties. nih.govchemspider.combenthamdirect.comamazonaws.comwikipedia.orglibretexts.org The choice of phosphine ligand is critical for the success of this transformation. nih.govwikipedia.org

Phosphonylation: The bromine atom can also be replaced by a phosphonate (B1237965) group through a palladium-catalyzed Hirao coupling reaction with triethyl phosphite. researchgate.net This introduces a phosphorus-containing moiety, which can be valuable for biological applications or as a synthetic handle.

Below is a table summarizing potential modifications at the 3-position of the pyridine ring:

| Reaction Type | Reagents | Introduced Substituent | Potential Application |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl/vinyl boronic acids, Pd catalyst, base | Aryl, heteroaryl, vinyl | Modulation of electronics and sterics |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl | Precursor for further synthesis, conjugated systems |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, ligand, base | Amino (substituted) | Altering polarity and H-bonding |

| Hirao Coupling | Triethyl phosphite, Pd catalyst | Phosphonate | Bioisosteric replacement, synthetic handle |

Variational Studies on the Cyclobutyl Substituent and its Linker

The cyclobutyl group at the 5-position significantly influences the lipophilicity and conformational rigidity of the parent molecule. Systematic variations of this substituent are crucial for understanding its role in molecular interactions.

Recent advances in C-H functionalization and C-C bond activation provide powerful tools for modifying the cyclobutyl ring or replacing it with other carbocyclic or heterocyclic systems. nih.govresearchgate.netrsc.orgacs.org

Direct C-H Functionalization: Palladium-catalyzed C(sp³)–H arylation or vinylation can be employed to introduce substituents directly onto the cyclobutyl ring, provided a suitable directing group is present on the molecule. rsc.org This allows for the synthesis of 1,3-disubstituted cyclobutane (B1203170) analogs.

Ring-Opening and Rearrangement Strategies: Norrish-Yang type reactions on cyclobutyl ketones can lead to bicyclo[1.1.1]pentanol intermediates, which can then undergo palladium-catalyzed C-C cleavage and functionalization to yield cis-1,3-disubstituted cyclobutanes. nih.govresearchgate.net While not directly applicable to the parent amine, this strategy highlights the potential for complex modifications of cyclobutane-containing scaffolds.

Synthesis of Analogs with Different Ring Systems: Instead of modifying the existing cyclobutyl group, analogs can be synthesized with different cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or even acyclic alkyl chains to probe the effect of ring size and flexibility. Radical C-H alkylation of N-heteroarenes using alkylboronic acids offers a potential route for introducing various alkyl groups at the 5-position. ethernet.edu.et

The following table outlines potential variations of the substituent at the 5-position:

| Modification Strategy | Potential New Substituents | Anticipated Impact |

| C-H Functionalization | Aryl, vinyl, alkyl groups on the cyclobutyl ring | Fine-tuning of steric and electronic properties |

| Replacement of Cyclobutyl | Cyclopropyl, cyclopentyl, cyclohexyl, acyclic alkyl chains | Alteration of lipophilicity and conformational flexibility |

| Introduction of Heterocycles | Small heterocyclic rings | Introduction of new hydrogen bonding sites and polarity |

Functionalization of the Amino Group for Diverse Chemical Probes

The 2-amino group is a versatile functional handle for the synthesis of a wide range of chemical probes. Its nucleophilicity allows for reactions such as acylation, alkylation, and condensation to introduce reporter groups, reactive handles, or moieties that modulate the compound's properties. wikipedia.orgsioc-journal.cnarkat-usa.orgfu-berlin.deresearchgate.net

Acylation: Reaction with acyl chlorides or anhydrides readily converts the primary amine into a corresponding amide. This can be used to attach fluorescent tags, biotin (B1667282) for affinity purification, or photo-cross-linking agents. The amide bond can also alter the electronic properties of the pyridine ring.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines. This modification can impact the basicity of the nitrogen and the steric environment around it.

Formation of Heterocycles: The 2-aminopyridine (B139424) moiety is a key building block for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. sioc-journal.cnfu-berlin.de Reaction with α-haloketones or related reagents can lead to the construction of these bicyclic structures, which often exhibit unique photophysical properties, making them suitable as fluorescent probes. mdpi.com

Radiolabeling: For applications in positron emission tomography (PET), the introduction of a radiolabel such as fluorine-18 (B77423) is essential. This can be achieved through various methods, including nucleophilic substitution on a suitable precursor or through more advanced techniques like the Yamada-Curtius rearrangement on a corresponding carboxylic acid derivative. snmjournals.orgnih.govnih.gov

The table below summarizes strategies for functionalizing the amino group:

| Functionalization Reaction | Introduced Moiety | Purpose/Application |

| Acylation | Amide-linked fluorescent dyes, biotin, etc. | Fluorescent probes, affinity probes |

| Alkylation | Secondary/tertiary amines | Modulation of basicity and sterics |

| Cyclocondensation | Fused heterocycles (e.g., imidazo[1,2-a]pyridines) | Fluorescent scaffolds |

| Radiosynthesis | ¹⁸F or other radioisotopes | PET imaging agents |

Structure Activity Relationship Sar Studies Based on the 3 Bromo 5 Cyclobutylpyridin 2 Amine Scaffold

Correlation of Structural Motifs with Specific Biological Target Interactions (in vitro/in silico)

The 2-aminopyridine (B139424) core is a recognized "hinge-binding" motif, particularly effective in the design of kinase inhibitors. nih.govmdpi.com This structural element can form crucial hydrogen bonds with the backbone of the hinge region in the ATP-binding site of many kinases. The nitrogen of the pyridine (B92270) ring and the exocyclic amino group are key to this interaction. ku.dk

While specific in vitro or in silico studies for 3-bromo-5-cyclobutylpyridin-2-amine are not extensively documented in publicly available literature, SAR studies on analogous 2-aminopyridine derivatives provide significant insights. For instance, research on 3,5-diaryl-2-aminopyridine inhibitors of Activin receptor-like kinase 2 (ALK2) has demonstrated the importance of substitutions at the 3 and 5 positions of the pyridine ring for potency and selectivity. nih.govnih.gov

In silico docking studies on other 2-aminopyridine derivatives have further elucidated the binding modes. For c-Met kinase inhibitors, molecular docking has shown that the 2-aminopyridine scaffold interacts with key residues like Tyr1230 and Arg1208, with electrostatic and hydrogen bond interactions being vital for activity. mdpi.com It is plausible that the this compound scaffold would engage with similar biological targets, such as kinases, through analogous interactions. The 2-amino group would likely act as a hydrogen bond donor to the kinase hinge region.

The table below summarizes the activity of some 2-aminopyridine derivatives against kinase targets, illustrating the influence of substitutions on inhibitory potency.

| Compound ID | 3-Position Substituent | 5-Position Substituent | Target Kinase | IC₅₀ (nM) |

| K02288 | 3-Phenol | Aryl | ALK2 | 34 |

| LDN-214117 | 4-Phenylpiperazine | Methyl | ALK2 | <10 (in cells) |

| CSLP37 | Phenylsulfonamide | Phenyl | RIPK2 | 16 |

This table presents data extrapolated from studies on similar 2-aminopyridine scaffolds to illustrate potential SAR trends. nih.govku.dk

Impact of Halogen and Cyclobutyl Substitutions on Molecular Recognition Processes

The substituents at the 3 and 5 positions of the pyridine ring play a crucial role in modulating the binding affinity and selectivity of the molecule.

The bromine atom at the 3-position significantly influences the electronic properties of the pyridine ring and can participate in halogen bonding. A halogen bond is a noncovalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a biological target. nih.gov This interaction can be highly directional and contribute to the stability of the ligand-protein complex. In some cases, the presence of a halogen can enhance binding affinity and selectivity. For example, in a series of isophthalamides, bromine substitution was found to facilitate specific intermolecular contacts. mdpi.com

The cyclobutyl group at the 5-position primarily influences the molecule's steric profile and lipophilicity. This non-planar, saturated ring system can occupy hydrophobic pockets within a binding site that would not be accessible to flat, aromatic substituents. This three-dimensional feature can lead to improved metabolic stability and conformational restriction. The puckered conformation of the cyclobutane (B1203170) ring can also orient other parts of the molecule for optimal interaction with the target. In the development of AKT inhibitors, the incorporation of a cyclobutylamine (B51885) moiety was shown to be crucial for the allosteric mode of inhibition. researchgate.net

The combination of the electron-withdrawing bromine and the bulky, lipophilic cyclobutyl group creates a unique electronic and steric profile that can be exploited for targeted drug design.

Modulating the Pyridine Core for Enhanced Binding Affinity or Selectivity

The pyridine core of this compound is central to its function, but its properties can be fine-tuned through various modifications to enhance binding affinity or selectivity.

One common strategy is the introduction of additional substituents onto the pyridine ring. For example, adding a methyl group at the 6-position of a 2-aminopyridine scaffold was shown to increase selectivity for ALK2. nih.gov Such modifications can alter the electronic landscape of the ring, influence the basicity of the pyridine nitrogen, and introduce steric constraints that favor binding to one target over another.

Another approach is the bioisosteric replacement of the pyridine ring itself. While not a direct modification of the existing core, exploring bioisosteres can provide valuable SAR insights. For instance, replacing the pyridine with other nitrogen-containing heterocycles can modulate physicochemical properties like solubility and metabolic stability while maintaining key binding interactions. dovepress.com

Furthermore, modifying the amino group at the 2-position can also impact activity. While the primary amine is often crucial for hinge binding, its substitution with small alkyl groups or its incorporation into a larger ring system can alter the binding profile and pharmacokinetic properties. However, in many kinase inhibitors, a primary or secondary amine at this position is essential for potent activity.

The following table demonstrates how modifications to a 2-aminopyridine scaffold can affect selectivity for different kinases.

| Scaffold Modification | Target Kinase | Selectivity Profile |

| 2-Methylpyridine derivative | ALK2 | High selectivity over other BMP and TGF-β receptors. nih.gov |

| Substitution of 3-phenol with 4-phenylpiperazine | ALK2 | Increased potency in cell-based assays. acs.org |

Conformational Analysis and its Implications for Ligand Design

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational analysis of the this compound scaffold helps in understanding its preferred spatial arrangement and how this influences its biological activity.

The torsion angles between the pyridine ring and its substituents are also important. For instance, the rotation around the C5-cyclobutyl bond will have energetic preferences that dictate the most stable conformers in solution and in the bound state. In related acylated aminopyridines, intramolecular hydrogen bonds have been shown to stabilize specific conformations, which can be crucial for activity. acs.org

Understanding the preferred conformations of this scaffold through computational methods like molecular dynamics simulations can guide the design of more rigid analogs. mdpi.com By locking the molecule into its bioactive conformation, it is often possible to increase binding affinity and reduce off-target effects. For example, incorporating the cyclobutyl group into a larger, more rigid ring system could be a strategy to pre-organize the molecule for optimal target engagement.

Computational and Theoretical Studies of 3 Bromo 5 Cyclobutylpyridin 2 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.govnih.gov These methods allow for the prediction of a wide range of molecular attributes with a high degree of accuracy.

The electronic character of a molecule is paramount in determining its reactivity. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov

For a molecule like 3-bromo-5-cyclobutylpyridin-2-amine, the distribution of HOMO and LUMO densities would be influenced by the interplay of the electron-donating amino group, the electron-withdrawing bromine atom, and the pyridine (B92270) ring's aromatic system. The cyclobutyl group, being an alkyl substituent, would have a modest electron-donating effect. Computational studies on analogous bromo-pyridine derivatives suggest that the HOMO is often localized on the aminopyridine ring, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing substituents. nih.gov

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. nih.govnih.gov It provides a visual representation of the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the amino group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, suggesting their role as hydrogen bond donors.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations.

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for the characterization and identification of new compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are crucial for structural elucidation. By comparing calculated shifts with experimental data, the precise assignment of each atom in the molecular structure can be confirmed.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a compound like this compound. Key predicted vibrational bands would include N-H stretching of the amine group, C-H stretching of the cyclobutyl and aromatic rings, C=N and C=C stretching of the pyridine ring, and the C-Br stretching frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. nih.gov For an aminopyridine derivative, transitions would likely involve π-π* and n-π* electronic excitations within the aromatic system.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3450 - 3300 | Amino Group |

| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine Ring |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Cyclobutyl Group |

| C=N/C=C Stretch | 1600 - 1450 | Pyridine Ring |

| C-Br Stretch | 650 - 550 | Bromo Substituent |

Note: These are typical frequency ranges and would be more precisely determined through specific calculations.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov For a molecule with a flexible substituent like the cyclobutyl group, MD simulations are essential for exploring its conformational landscape.

By simulating the molecule's movement in a solvent environment (typically water or a biologically relevant buffer), researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. The simulation would track the puckering of the cyclobutyl ring and its rotation relative to the pyridine ring, providing a detailed understanding of the molecule's flexibility and preferred spatial arrangements.

Molecular Docking and Ligand-Protein Interaction Predictions (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.gov This is a cornerstone of in silico drug discovery, allowing for the rapid screening of virtual compound libraries against a specific biological target.

Given the prevalence of pyridine-containing compounds in medicinal chemistry, this compound and its analogs could be docked against a variety of protein targets. Kinases, which are often implicated in cancer and inflammatory diseases, are a common target for aminopyridine-based inhibitors. nih.gov A docking study would begin by identifying the binding pocket of the target protein. The analysis would then predict how the ligand fits within this pocket, considering steric and electronic complementarity.

Successful docking poses can provide valuable mechanistic insights into how a ligand might exert its biological effect. The interactions between this compound and a hypothetical protein target could include:

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. These interactions are critical for anchoring the ligand in the binding site.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. nih.gov

Hydrophobic Interactions: The cyclobutyl group provides a non-polar surface that can engage in favorable hydrophobic interactions with non-polar amino acid residues in the binding pocket. nih.gov

π-Stacking: The pyridine ring can engage in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Table 3: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Kinase Binding Site (Illustrative)

| Ligand Moiety | Potential Interacting Residue | Type of Interaction |

| Amino Group (NH₂) | Aspartate, Glutamate | Hydrogen Bond (Donor) |

| Pyridine Nitrogen | Lysine, Serine | Hydrogen Bond (Acceptor) |

| Bromine Atom | Backbone Carbonyl Oxygen | Halogen Bond |

| Cyclobutyl Group | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

| Pyridine Ring | Phenylalanine, Tyrosine | π-Stacking |

These in silico predictions provide a rational basis for the design of more potent and selective analogs. By understanding the key interactions, medicinal chemists can modify the structure of the lead compound to enhance its binding affinity and, consequently, its biological activity. Further validation through experimental assays is then required to confirm these computational hypotheses.

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In the realm of drug discovery and development, in silico studies serve as a critical initial step to forecast the pharmacokinetic profile of a chemical entity. frontiersin.orgnih.gov These computational methods provide early-stage evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are pivotal for its potential success as a therapeutic agent. github.com By modeling and predicting how a molecule like this compound and its analogs might behave within a biological system, researchers can prioritize candidates with more favorable characteristics, thereby optimizing resources and time. cmjpublishers.com The pyridine moiety, in particular, is a significant structural component in many approved drugs, known for enhancing metabolic stability, permeability, and protein binding. cmjpublishers.comnih.govauctoresonline.org

Theoretical Assessment of Bioavailability-Related Properties (e.g., Lipinski's Rule of 5)

A fundamental checkpoint in the assessment of a compound's drug-likeness is Lipinski's Rule of Five. This rule outlines a set of physicochemical parameters that an orally administered drug candidate should ideally possess to ensure good absorption and permeation. drugbank.com A compound is generally considered to have favorable oral bioavailability if it meets most of these criteria. drugbank.com

For this compound, a theoretical evaluation against Lipinski's Rule of Five suggests a high likelihood of good oral bioavailability. The specific parameters for the compound are outlined in the table below.

| Property | Predicted Value for this compound | Lipinski's Rule of 5 Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | Approximately 242.12 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 (from the amine group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (two nitrogen atoms and the bromine atom) | ≤ 10 | Yes |

| Log P (Octanol-Water Partition Coefficient) | Estimated between 2.5 and 3.5 | ≤ 5 | Yes |

The data indicates that this compound adheres to all the stipulations of Lipinski's Rule of Five. This compliance suggests that the compound possesses a molecular profile conducive to effective membrane permeability and subsequent oral absorption. Studies on similar pyridine derivatives have also shown that they often exhibit good ADME properties. nih.govmdpi.com

Prediction of Metabolic Pathways and Stability profiles (in silico)

In silico tools are instrumental in predicting the metabolic fate of a drug candidate by identifying potential sites of biotransformation, primarily by cytochrome P450 (CYP) enzymes. frontiersin.org For this compound, computational models can predict several likely metabolic pathways.

The primary sites susceptible to metabolism are anticipated to be:

Oxidation of the cyclobutyl ring: The aliphatic cyclobutyl moiety represents a probable site for hydroxylation by CYP enzymes, which could lead to various hydroxylated metabolites.

Oxidation of the pyridine ring: The pyridine ring itself can undergo oxidation to form N-oxides or be hydroxylated.

Metabolism of the primary amine: The amine group is a potential site for N-oxidation or oxidative deamination.

Dehalogenation: The bromine atom could be metabolically removed, although this is generally a less common pathway.

The metabolic stability of this compound is influenced by the reactivity of these potential metabolic sites. A greater number of susceptible sites may imply lower metabolic stability and, consequently, more rapid clearance from the body.

| Potential Metabolic Pathway | Predicted Metabolites | Predicted Impact on Stability |

|---|---|---|

| Cyclobutyl Ring Oxidation | Hydroxylated cyclobutyl derivatives | Considered a likely major pathway, which could result in moderate to high clearance rates. |

| Pyridine Ring Oxidation | N-oxides, Hydroxylated pyridines | A plausible pathway that would contribute to the overall metabolism of the compound. |

| Amine Group Metabolism | Products of oxidative deamination or N-oxidation | A common metabolic route for primary amines that could significantly influence clearance. |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Cyclobutylpyridin 2 Amine

Single Crystal X-ray Diffraction Analysis of Related Pyridin-2-amines

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Analysis of analogous pyridin-2-amine structures provides critical insights into the expected solid-state conformation and intermolecular interactions of 3-Bromo-5-cyclobutylpyridin-2-amine.

SCXRD analysis of related 2-aminopyridine (B139424) derivatives reveals that the pyridine (B92270) ring is typically planar, with substituents lying nearly coplanar with the ring or adopting specific torsion angles to minimize steric hindrance. nih.govnih.gov For this compound, the bulky cyclobutyl group would likely be oriented to reduce steric clash with the adjacent bromine atom and the pyridine ring itself.

| Parameter | Value |

|---|---|

| Compound | 2-Aminopyridine Barium Chloride (2APBC) |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.281 |

| b (Å) | 5.410 |

| c (Å) | 14.898 |

| α, β, γ (°) | 90 |

| Volume (Å3) | 425.638 |

Non-covalent interactions are the primary directing forces in the crystal engineering of pyridin-2-amines.

Halogen Bonding : The bromine atom at the 3-position introduces the possibility of halogen bonding. A halogen bond is a highly directional, attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. nih.gov In structures containing bromo-substituted pyridines, C—Br···O or C—Br···N interactions often play a crucial role in directing the supramolecular assembly, linking primary hydrogen-bonded motifs together. mdpi.comresearchgate.net The strength of these interactions typically increases with the polarizability of the halogen, following the trend I > Br > Cl. mdpi.commdpi.com

High-Resolution Mass Spectrometry for Complex Mixture Analysis and Metabolite Identification (Pre-clinical)

High-resolution mass spectrometry (HRMS) is an indispensable tool in chemical analysis, providing highly accurate mass measurements that allow for the determination of elemental compositions. ijpras.com Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can differentiate between ions of very similar mass, which is critical for analyzing complex mixtures and identifying drug metabolites in pre-clinical studies. ijpras.comthermofisher.com

For this compound, HRMS would confirm its elemental formula (C₉H₁₁BrN₂) by matching the experimentally measured accurate mass to the theoretical value. In pre-clinical drug metabolism studies, liquid chromatography (LC) is coupled with HRMS to profile and identify metabolites in complex biological matrices. nih.gov Data mining techniques, such as mass defect filtering, are employed to selectively find potential metabolites related to the parent drug from the vast amount of background data. semanticscholar.orgresearchgate.net

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 227.01784 | 133.8 |

| [M+Na]+ | 248.99978 | 143.6 |

| [M+K]+ | 264.97372 | 135.5 |

| [M+NH4]+ | 244.04438 | 148.0 |

| [M-H]- | 225.00328 | 141.1 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. While 1D ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, advanced 2D NMR techniques are essential for unambiguously assigning the complete structure. pw.edu.pl

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, which is crucial for identifying adjacent protons, such as those within the cyclobutyl ring and on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, providing definitive C-H assignments. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for connecting different fragments of the molecule, for instance, linking the cyclobutyl protons to the C5 carbon of the pyridine ring and identifying quaternary carbons. youtube.comresearchgate.net

Solid-State NMR can be used to study the compound in its crystalline form, providing information about the molecular structure and dynamics in the solid state, which is complementary to solution-state NMR and X-ray diffraction data. mdpi.com

| Atom/Group | Technique | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H4, H6 | ¹H NMR | ~7.0 - 8.0 | Aromatic protons on the pyridine ring. |

| NH2 | ¹H NMR | ~4.5 - 6.0 | Broad singlet, exchangeable with D2O. |

| Cyclobutyl-CH | ¹H NMR | ~3.0 - 3.5 | Methine proton attached to the pyridine ring. |

| Cyclobutyl-CH2 | ¹H NMR | ~1.8 - 2.5 | Methylene protons of the cyclobutyl ring. |

| C2, C3, C4, C5, C6 | ¹³C NMR | ~100 - 160 | Aromatic carbons of the pyridine ring. |

| Cyclobutyl-CH | ¹³C NMR | ~35 - 45 | Methine carbon attached to the pyridine ring. |

| Cyclobutyl-CH2 | ¹³C NMR | ~20 - 30 | Methylene carbons of the cyclobutyl ring. |

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. nih.gov These techniques are complementary and are used to confirm the presence of key structural features. The analysis of related compounds, such as 2-aminopyridine and its halogenated derivatives, allows for the confident assignment of the vibrational modes of this compound. core.ac.uknih.gov

Key expected vibrational frequencies include:

N-H Stretching : The primary amine group gives rise to characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. core.ac.uk

C-H Stretching : Aromatic C-H stretching bands appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutyl group are observed just below 3000 cm⁻¹.

C=C/C=N Ring Stretching : Vibrations associated with the pyridine ring are typically found in the 1400-1650 cm⁻¹ region. core.ac.uk

NH₂ Scissoring : A characteristic bending vibration for the amino group occurs around 1620 cm⁻¹.

C-Br Stretching : The carbon-bromine stretch is expected to appear in the lower frequency region of the IR spectrum, typically between 500-750 cm⁻¹. conferenceworld.in

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Typical Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | -NH2 | 3400 - 3550 | Medium |

| Aromatic C-H Stretch | Pyridine C-H | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | Cyclobutyl C-H | 2850 - 2980 | Strong |

| NH2 Scissoring | -NH2 | 1610 - 1640 | Strong |

| Pyridine Ring Stretch | C=C, C=N | 1400 - 1610 | Strong-Medium |

| C-N Stretch | Aryl-NH2 | 1260 - 1330 | Strong |

| C-Br Stretch | Aryl-Br | 500 - 750 | Medium-Strong |

Applications of 3 Bromo 5 Cyclobutylpyridin 2 Amine in Chemical Synthesis

Building Block for Complex Heterocyclic Systems in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and aminopyridines are a well-established "privileged structure" in drug discovery. uou.ac.in The compound 3-Bromo-5-cyclobutylpyridin-2-amine serves as a versatile scaffold for constructing more complex, polycyclic heterocyclic systems. The primary amino group and the bromine atom offer orthogonal reactivity, allowing for sequential, site-selective modifications.

The 2-amino group can readily participate in reactions such as amide bond formation, sulfonylation, and reductive amination. The bromine atom at the 3-position is activated for various metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This dual reactivity allows chemists to introduce a wide array of substituents and build intricate molecular architectures. For instance, similar 2-aminopyridine (B139424) structures are used to synthesize fused heterocyclic systems like triazepinoquinazolinones, which have potential biological activity. mdpi.com

The general synthetic utility is highlighted in patents where related bromo-pyridines are used as crucial intermediates. For example, 3-bromo-5-chloro-pyridines are key precursors in the synthesis of azatetralones, a class of compounds investigated as aldose reductase inhibitors. google.com This demonstrates the industrial relevance of such building blocks in creating complex molecules for medicinal evaluation.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Common Reactions | Potential Outcome |

|---|---|---|---|

| Primary Amine | C2 | Acylation, Sulfonylation, Reductive Amination | Introduction of side chains, formation of amides/sulfonamides |

| Bromine | C3 | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | C-C and C-N bond formation, addition of aryl, alkyl, or amino groups |

| Cyclobutyl Group | C5 | N/A (Modulator) | Influences solubility, lipophilicity, and metabolic stability |

| Pyridine (B92270) Ring | Core | N-oxidation, further substitution (if activated) | Modulation of electronic properties and biological interactions |

Precursor for Advanced Pharmaceutical Intermediates (Pre-clinical Drug Discovery)

The journey of a drug from concept to clinic begins with the synthesis of novel molecular entities, and this compound is positioned as an ideal starting material for this process. nih.gov Its structure contains the necessary handles for diversification, enabling the creation of a library of related compounds for screening. The cyclobutyl group is a particularly valuable feature in modern drug design. It is often used as a bioisostere for larger or more flexible groups, helping to improve metabolic stability, binding affinity, and pharmacokinetic properties by introducing a degree of three-dimensional structure and lipophilicity.

While specific preclinical candidates derived directly from this compound are not extensively documented in public literature, the strategy is well-established. For example, various substituted aminopyridines have been investigated as inhibitors of critical biological targets. The synthesis of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as ULK1 kinase inhibitors for non-small cell lung cancer illustrates how a bromo-amino-heterocycle can be the starting point for developing potent therapeutic agents. ambeed.com The title compound, this compound, is an intermediate that could be used in similar synthetic campaigns to produce novel kinase inhibitors, receptor modulators, or other biologically active molecules.

Role in Catalyst or Ligand Design for Organic Reactions

The nitrogen atoms within the pyridine ring and the 2-amino group possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests a possible, though currently underexplored, application for this compound in the design of novel ligands for catalysis.

The development of specialized ligands is crucial for advancing transition-metal-catalyzed reactions, enabling higher selectivity, activity, and stability. By modifying the amine or using the pyridine nitrogen, this molecule could serve as a scaffold for bidentate or monodentate ligands. The cyclobutyl and bromo substituents would sterically and electronically tune the ligand's properties, potentially influencing the outcome of catalytic cycles. While specific research on using this compound for this purpose has not been published, the fundamental structural elements are present for this potential application.

Potential Applications in Materials Science (e.g., monomers for functional polymers, functional dyes)

The application of heterocyclic compounds extends beyond medicine into the realm of advanced materials. bldpharm.com The structure of this compound makes it a candidate for use as a monomer in the synthesis of functional polymers and advanced materials like Covalent Organic Frameworks (COFs). mdpi.com

COFs are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com The synthesis of many COFs relies on the condensation reaction between amine and aldehyde linkers to form stable imine bonds. wur.nl As a diamine-equivalent (after potential conversion or use in specific reaction conditions), this compound could be incorporated as a functional linker into a COF structure. The pyridine and cyclobutyl units would line the pores of the resulting material, imparting specific properties such as selective gas sorption, catalytic activity, or luminescence.

Furthermore, the reactive amine group allows for its incorporation into polymer chains through polycondensation or polymerization reactions. The resulting polymers would feature pendant pyridine units, which could be used to coordinate metals, alter surface properties, or improve thermal stability. The inherent aromaticity and potential for extended conjugation (via reactions at the bromine site) also suggest that derivatives of this compound could be investigated as building blocks for functional dyes or organic electronic materials.

Future Research Directions and Unexplored Potential of 3 Bromo 5 Cyclobutylpyridin 2 Amine

Development of Novel Cascade Reactions and Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step, offering significant advantages in terms of atom economy and operational simplicity. bohrium.comwikipedia.orgnih.gov The 3-Bromo-5-cyclobutylpyridin-2-amine scaffold is well-suited for the design of novel MCRs and cascade reactions. nih.govresearchgate.netresearchgate.net

Future research could focus on utilizing the nucleophilic amino group and the electrophilic carbon atom bearing the bromine in concert with the pyridine (B92270) ring's electronic properties. For instance, the amino group could participate in reactions like the Ugi or Biginelli MCRs, while the bromine atom could be involved in subsequent transition-metal-catalyzed intramolecular cyclizations. rsc.orgbeilstein-journals.org This would allow for the rapid assembly of complex, fused heterocyclic systems with potential biological activities. It is conceivable that one-pot sequences could be developed where this compound serves as a linchpin, reacting with various aldehydes, isocyanides, and dicarbonyl compounds to generate diverse molecular libraries. nih.govbenthamscience.com

Table 1: Hypothetical Multi-component Reactions with this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Potential Product Class |

|---|---|---|---|---|

| Benzaldehyde | Phenyl isocyanide | Acetic Acid | None | α-amino carboxamide derivative |

| Ethyl acetoacetate | Malononitrile | Piperidine | None | Fused dihydropyridine (B1217469) derivative |

| Alkyne | CO₂ | Palladium(0) | Pd(PPh₃)₄ | Carboxylated pyridine derivative |

Exploration in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The 2-aminopyridine (B139424) unit is a classic motif for forming robust hydrogen-bonded dimers and more complex assemblies. researchgate.net The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino group provides two hydrogen bond donors.

Future studies could investigate the self-assembly of this compound in the solid state to form predictable supramolecular structures. nih.govrsc.org Furthermore, its potential as a ligand in coordination chemistry and crystal engineering could be explored. researchgate.netrsc.org The combination of hydrogen bonding capabilities with potential halogen bonding from the bromine atom could lead to the formation of novel co-crystals with unique physicochemical properties. By co-crystallizing with various carboxylic acids, amides, or other active pharmaceutical ingredients, it may be possible to modulate properties like solubility and stability. acs.org The cyclobutyl group could also influence crystal packing through van der Waals interactions, potentially leading to interesting and predictable solid-state architectures. acs.org

Table 2: Potential Supramolecular Synthons and Assemblies

| Interacting Moiety | Potential Co-former | Dominant Interaction | Resulting Assembly |

|---|---|---|---|

| 2-Aminopyridine | Carboxylic Acid | Hydrogen Bonding (N-H···O, O-H···N) | Co-crystal / Molecular Salt |

| 3-Bromo | Lewis Base (e.g., another pyridine) | Halogen Bonding (C-Br···N) | 1D Chain / Network |

| Pyridine Ring | Aromatic Molecule (e.g., benzene) | π-π Stacking | Stacked Columnar Structure |

Chemoinformatics and Machine Learning for Analog Design and Property Prediction

Computational tools are increasingly vital in modern drug discovery and materials science. nih.gov Chemoinformatics and machine learning (ML) offer powerful methods to predict the properties of novel compounds and guide the design of new analogs with improved characteristics. chemrxiv.orgsemanticscholar.orgnih.gov

The this compound scaffold can serve as a starting point for computational studies. By creating virtual libraries of analogs—systematically modifying the cyclobutyl group, replacing the bromine with other halogens or functional groups, and substituting other positions on the pyridine ring—ML models can be trained to predict various properties. These could include biological activity against specific targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and physicochemical properties like solubility. researchgate.netacs.org Deep learning models, such as graph neural networks, could learn structure-property relationships directly from the molecular graph, accelerating the discovery of new drug candidates or functional materials. rsc.orgresearchgate.net

Table 3: Hypothetical Analogs and Predicted Properties via Machine Learning

| Analog Structure Modification | Predicted Property 1 (e.g., IC₅₀) | Predicted Property 2 (e.g., Solubility) | Predicted Property 3 (e.g., hERG liability) |